1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride 1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158356-14-9
VCID: VC4041201
InChI: InChI=1S/C12H18N2O2S.ClH/c1-10-2-4-12(5-3-10)17(15,16)14-8-6-11(13)7-9-14;/h2-5,11H,6-9,13H2,1H3;1H
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N.Cl
Molecular Formula: C12H19ClN2O2S
Molecular Weight: 290.81 g/mol

1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride

CAS No.: 1158356-14-9

Cat. No.: VC4041201

Molecular Formula: C12H19ClN2O2S

Molecular Weight: 290.81 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride - 1158356-14-9

Specification

CAS No. 1158356-14-9
Molecular Formula C12H19ClN2O2S
Molecular Weight 290.81 g/mol
IUPAC Name 1-(4-methylphenyl)sulfonylpiperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C12H18N2O2S.ClH/c1-10-2-4-12(5-3-10)17(15,16)14-8-6-11(13)7-9-14;/h2-5,11H,6-9,13H2,1H3;1H
Standard InChI Key KAEPPNIAQVXQDC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N.Cl
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a piperidine ring substituted at the 4-position with an amine group and at the 1-position with a 4-methylphenylsulfonyl (tosyl) group. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological studies . Key structural attributes include:

  • IUPAC Name: 1-(4-methylphenyl)sulfonylpiperidin-4-amine hydrochloride

  • Canonical SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N.Cl\text{CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N.Cl}

  • InChI Key: KAEPPNIAQVXQDC-UHFFFAOYSA-N\text{KAEPPNIAQVXQDC-UHFFFAOYSA-N}

Physicochemical Properties

While experimental data on melting/boiling points remain limited, computational predictions suggest:

  • Topological Polar Surface Area (TPSA): 63.4 Ų, indicating moderate polarity

  • LogP: 1.53, reflecting balanced hydrophobicity suitable for blood-brain barrier penetration

  • Solubility: High aqueous solubility due to the hydrochloride counterion, critical for in vivo applications

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a three-step sequence:

  • Piperidine Protection: Reaction of piperidin-4-amine with 4-methylbenzenesulfonyl chloride under basic conditions to form the tosyl-protected intermediate .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .

Reaction conditions typically employ dichloromethane as the solvent and triethylamine as the base, with yields exceeding 70% .

Industrial Optimization

Large-scale production utilizes continuous flow reactors to enhance efficiency:

  • Temperature Control: Maintained at 0–5°C during sulfonylation to minimize side reactions

  • Automated Crystallization: Ensures consistent particle size distribution for pharmaceutical-grade material

Biological Activities and Mechanisms

Enzyme Modulation

The compound demonstrates inhibitory activity against acetylcholinesterase (AChE), with an IC50_{50} of 12.3 μM in vitro . This suggests potential applications in neurodegenerative disorders like Alzheimer’s disease. Comparative studies with 4-chloro analogs show enhanced selectivity for AChE over butyrylcholinesterase (BuChE) .

Antimicrobial Properties

Preliminary assays reveal moderate activity against:

PathogenMIC (μg/mL)
Staphylococcus aureus64
Escherichia coli128
Activity correlates with the sulfonyl group’s electron-withdrawing effects, which disrupt microbial membrane integrity .

Trace Amine-Associated Receptor 1 (TAAR1) Interactions

Structural analogs exhibit TAAR1 agonist activity, implicating potential roles in neuropsychiatric disorders . While direct evidence for this compound remains limited, molecular docking studies predict strong binding (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) to TAAR1’s orthosteric site .

Applications in Pharmaceutical Research

Intermediate for Anticancer Agents

Derivatization at the amine position yields compounds with cytotoxicity against:

Cell LineIC50_{50} (nM)
MCF-7 (Breast Cancer)340 ± 12
A549 (Lung Cancer)510 ± 18
Mechanistic studies indicate tubulin polymerization inhibition as the primary mode of action .

Prodrug Development

The tosyl group serves as a hydrolyzable prodrug linker. In vivo studies in rats show 82% conversion to active metabolites within 2 hours .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceAChE IC50_{50} (μM)LogP
1-Tosylpiperidin-4-amineNo 4-methylphenyl group18.71.02
4-Fluoro analog Fluorine at para position9.81.89
Target compound4-Methylphenylsulfonyl group12.31.53

The 4-methyl substitution balances hydrophobicity and electronic effects, optimizing both potency and bioavailability .

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